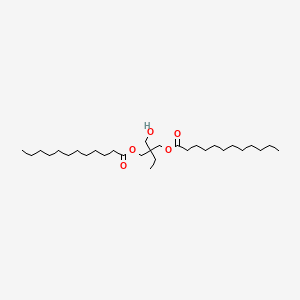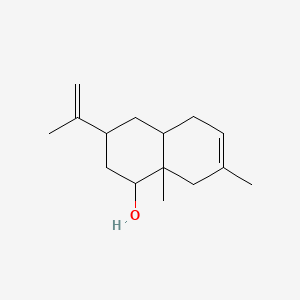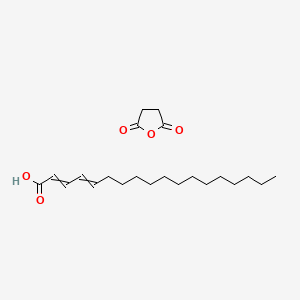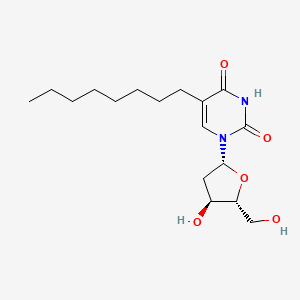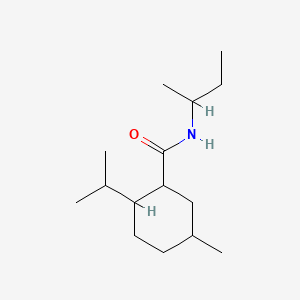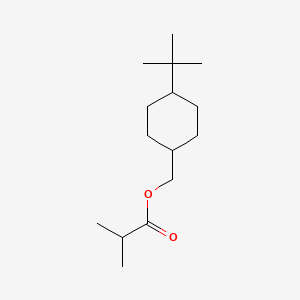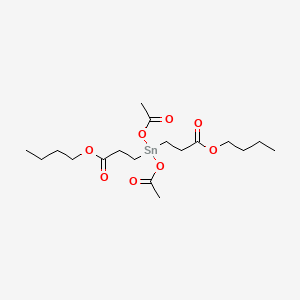
Dibutyl 3,3'-(diacetoxystannylene)dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 3,3’-(diacetoxystannylene)dipropionate is a chemical compound with the molecular formula C18H32O8Sn and a molecular weight of 495.15188 g/mol . It is known for its unique structure, which includes a stannylene (tin-containing) core. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-(diacetoxystannylene)dipropionate typically involves the reaction of dibutyltin oxide with acetic anhydride and propionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to maximize yield and minimize impurities. The final product is purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 3,3’-(diacetoxystannylene)dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tin oxide, while substitution reactions can produce a variety of functionalized tin compounds .
Aplicaciones Científicas De Investigación
Dibutyl 3,3’-(diacetoxystannylene)dipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism by which dibutyl 3,3’-(diacetoxystannylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dilaurate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, dibutyl 3,3’-(diacetoxystannylene)dipropionate is unique due to its specific structure and reactivity. The presence of both acetoxy and propionate groups provides distinct chemical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
72305-84-1 |
|---|---|
Fórmula molecular |
C18H32O8Sn |
Peso molecular |
495.2 g/mol |
Nombre IUPAC |
butyl 3-[diacetyloxy-(3-butoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C7H13O2.2C2H4O2.Sn/c2*1-3-5-6-9-7(8)4-2;2*1-2(3)4;/h2*2-6H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clave InChI |
CLCPQXGGMNMKNX-UHFFFAOYSA-L |
SMILES canónico |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




